Product packaging for (2-Amino-4-methylpentyl)(methyl)amine(Cat. No.:CAS No. 1248719-57-4)

(2-Amino-4-methylpentyl)(methyl)amine

Cat. No.: B3225398
CAS No.: 1248719-57-4
M. Wt: 130.23 g/mol
InChI Key: RUXHHYJZWCQYGH-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of (2-Amino-4-methylpentyl)(methyl)amine

This compound is a branched aliphatic diamine featuring a primary and a secondary amine group. The classification of amines is determined by the number of alkyl or aryl groups attached to the nitrogen atom. openstax.org A primary (1°) amine has one alkyl/aryl substituent, a secondary (2°) amine has two, and a tertiary (3°) amine has three. openstax.orglibretexts.org In this compound, one nitrogen atom is bonded to the 4-methylpentan-2-yl group, classifying it as a primary amine. The second nitrogen atom is bonded to both a methyl group and the 4-methylpentyl group, making it a secondary amine.

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1,N,4-trimethylpentane-1,2-diamine . uni.lu However, it is also commonly referred to by other names in chemical literature and databases.

Below is a table detailing the key identifiers and structural properties of the compound.

PropertyValue
CAS Number 1248719-57-4 bldpharm.comsigmaaldrich.com
Molecular Formula C7H18N2 uni.lubldpharm.com
Molecular Weight 130.23 g/mol bldpharm.com
IUPAC Name 1,N,4-trimethylpentane-1,2-diamine uni.lu
SMILES CNCC(N)CC(C)C bldpharm.com
InChIKey RUXHHYJZWCQYGH-UHFFFAOYSA-N uni.lu

Academic Importance of Substituted Diamines in Organic Synthesis and Chemical Research

Substituted diamines, including branched aliphatic structures like this compound, are of considerable academic importance due to their versatility as building blocks and functional motifs in organic chemistry. rsc.org Vicinal diamines (1,2-diamines) and 1,3-diamines are particularly common structural motifs found in a wide array of biologically active molecules and pharmaceuticals. nih.govresearchgate.net Their prevalence in medicines highlights their significance in drug discovery and development. nih.gov

In the field of catalysis, substituted diamines are crucial as ligands for transition-metal complexes. These diamine-ligated catalysts are employed in a variety of chemical transformations, including asymmetric synthesis, where the chiral environment provided by the ligand is essential for controlling the stereochemical outcome of a reaction. nih.gov Furthermore, certain diamine derivatives have been developed as organocatalysts, accelerating chemical reactions without the need for a metal center. acs.org For instance, catalysts derived from 1,3-diamines have been successfully used in enantioselective Mannich reactions. acs.org

The synthesis of these high-value compounds remains a challenge, which drives research into new and efficient synthetic methodologies. nih.gov The development of methods like the hydroamination of allyl amine derivatives provides a powerful, atom-economical approach to creating substituted 1,2-diamines from readily available starting materials. nih.gov The ability to synthesize unsymmetrical diamines, where the two nitrogen atoms have different substituents, further expands the chemical space accessible to researchers, allowing for the fine-tuning of molecular properties for specific applications in materials science and medicinal chemistry. nih.gov

Overview of Current Research Trends in Complex Aliphatic Amine Chemistry

The field of complex aliphatic amine chemistry is characterized by a continuous drive toward the development of more efficient, selective, and sustainable synthetic methods. A cornerstone of modern organic synthesis is the use of transition-metal catalysis to construct complex amines from simple, readily available feedstocks. acs.org Researchers are increasingly focused on methods that allow for the late-stage functionalization of molecules, which is particularly valuable in drug discovery for creating analogues of lead compounds without resorting to de novo synthesis. nih.gov

One significant trend is the development of novel hydroamination reactions. Rhodium-catalyzed hydroamination, for example, enables the synthesis of a wide range of unsymmetrical vicinal diamines by coupling various amine nucleophiles with allylic amines. nih.gov This method demonstrates high chemo- and regioselectivity, offering an atom-economical route to these important building blocks. nih.gov

Another major area of research involves the direct functionalization of unactivated aliphatic C–H bonds. nih.gov This strategy provides a streamlined approach to accessing complex molecules by transforming typically unreactive bonds into useful functional groups. Recent advancements have introduced new reagents that facilitate a broad range of C–H functionalizations, including amination, under mild conditions. nih.gov This has profound implications not only for small-molecule synthesis but also for materials science, enabling the modification and upcycling of commodity polymers like polyolefins. nih.gov

The synthesis of 1,3-diamines, which are prevalent in natural products and pharmaceuticals, is also an area of active research. rsc.orgresearchgate.net While synthetic methods for their 1,2-diamine counterparts are more established, new strategies are emerging for the efficient construction of the 1,3-diamine scaffold. rsc.org These methods are crucial for accessing novel chiral ligands and auxiliaries for use in asymmetric synthesis. researchgate.net The increasing demand for structurally complex and functionally diverse amines continues to fuel innovation in synthetic organic chemistry. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2 B3225398 (2-Amino-4-methylpentyl)(methyl)amine CAS No. 1248719-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,4-dimethylpentane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)4-7(8)5-9-3/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXHHYJZWCQYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 4 Methylpentyl Methyl Amine

Strategies for the Construction of Branched Alkyl Chains Bearing Amine Functionalities

The core of (2-Amino-4-methylpentyl)(methyl)amine is a 4-methylpentyl backbone substituted with two amine groups at positions 1 and 2. The construction of this framework with the correct placement of the branched methyl group and the two nitrogen-containing substituents is a key challenge.

Stereoselective Introduction of the Methyl and Amino Substituents on the Pentyl Backbone

Achieving stereocontrol in the synthesis of this compound is critical when specific stereoisomers are desired. A common strategy involves the use of chiral starting materials or chiral catalysts. For instance, a synthesis could commence from a chiral precursor such as (R)- or (S)-leucine, which already possesses the desired isobutyl group and a stereocenter at the C2 position.

Alternatively, asymmetric synthesis methodologies can be employed. The stereoselective synthesis of related 2,6-disubstituted tetrahydropyran-4-ones has been achieved through the stereoselective addition of Gilman or Grignard reagents to dihydropyran-4-ones, a strategy that could be adapted for the construction of the chiral pentyl backbone nih.gov. Furthermore, biocatalytic approaches using ketoreductases (KREDs) have demonstrated high diastereoselectivity in the reduction of ketones, offering a potential route to establish the stereocenter at the C2 position if a ketone precursor is used nih.gov.

Regioselective Functionalization of Carbonyl Precursors

The regioselective introduction of the two amine groups can be achieved through the careful choice of starting materials and reaction sequences. A plausible and efficient starting material for the synthesis of the carbon skeleton is 4-methyl-2-pentanone (B128772). This ketone possesses the required isobutyl group and a carbonyl at the C2 position, which can be selectively functionalized.

One approach involves the reductive amination of 4-methyl-2-pentanone. This reaction can be controlled to introduce the two different amine functionalities in a stepwise manner. For example, initial reductive amination with ammonia (B1221849) could be envisioned to form 4-methylpentan-2-amine. Subsequent functionalization of the carbon skeleton would be required to introduce the second amine group.

A more direct approach would be to start with a precursor that already contains a nitrogen functionality or can be easily converted to one. For instance, the synthesis could start from 1-amino-4-methylpentan-2-one . This precursor already has the primary amine in the desired position, and the ketone at C2 can be selectively targeted for the introduction of the secondary methylamine (B109427) group.

Targeted Synthesis of the Secondary Amine Moiety

The formation of the secondary methylamine group at the C2 position of the pentyl chain is a critical step that requires high selectivity to avoid over-alkylation or reaction at the primary amine site.

Reductive Amination for Selective Secondary Amine Formation

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. nih.govlibretexts.orgyoutube.comyoutube.comorganic-chemistry.org In the context of synthesizing this compound, this reaction can be employed to form the secondary amine by reacting a suitable carbonyl precursor with methylamine.

Starting from 1-amino-4-methylpentan-2-one, a direct reductive amination with methylamine would install the secondary amine at the C2 position. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. libretexts.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the ketone. libretexts.org

Starting Material Reagents Reducing Agent Product Key Features
1-Amino-4-methylpentan-2-oneMethylamineNaBH3CNThis compoundOne-pot reaction, mild conditions.
4-Methyl-2-pentanoneMethylamineNaBH(OAc)3N,4-Dimethylpentan-2-amineRequires subsequent introduction of the primary amine.

N-Alkylation Approaches with Controlled Selectivity

N-alkylation provides an alternative route to the secondary amine. This would typically involve the reaction of a primary amine with an alkylating agent. If the synthesis starts with the formation of 4-methylpentane-1,2-diamine, the secondary amine could be formed by selective N-methylation of the C2-amino group. However, controlling the selectivity of N-alkylation on a diamine can be challenging, as both primary and secondary amines are nucleophilic.

To achieve selective N-methylation, protecting group strategies are often necessary. The primary amine, being generally more reactive, can be selectively protected. Common protecting groups for primary amines include the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups. researchgate.net Once the primary amine is protected, the secondary amine can be selectively methylated using a reagent like methyl iodide. Subsequent deprotection of the primary amine would yield the desired product.

Selective Formation and Manipulation of the Primary Amine Group

The presence of two distinct amine groups in the target molecule necessitates strategies for their selective formation and manipulation. The primary amine at the C1 position requires a synthetic handle that allows for its introduction and, if necessary, protection and deprotection without affecting the secondary amine.

A key strategy for the selective formation of the primary amine involves the use of a precursor with a masked or protected primary amine functionality. For instance, a nitrile group can serve as a precursor to a primary amine. The synthesis could be designed to incorporate a nitrile at the C1 position of the pentyl chain, which can then be reduced to the primary amine in a later step using a reducing agent like lithium aluminum hydride (LiAlH4). libretexts.org

Alternatively, protection of the primary amine is a viable strategy, especially when performing reactions that could affect both amine groups, such as N-alkylation. The higher reactivity of the primary amine allows for its selective protection in the presence of a secondary amine. Reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) can be used to selectively protect the primary amine as a Boc-carbamate. researchgate.net This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions. Another option is the use of 1,3-dimethyl-5-acetylbarbituric acid (DAB), which selectively reacts with primary amines to form an enamine that can be later cleaved with hydrazine (B178648). tcichemicals.com

Strategy Reagents/Method Application Deprotection
Nitrile ReductionLiAlH4Introduction of the primary amine from a nitrile precursor.Not applicable.
Boc ProtectionDi-tert-butyl dicarbonate (Boc2O)Selective protection of the primary amine.Acidic conditions (e.g., TFA). researchgate.net
DAB Protection1,3-Dimethyl-5-acetylbarbituric acid (DAB)Selective protection of the primary amine.Hydrazine. tcichemicals.com

Phthalimide-based Gabriel Synthesis Analogues

The Gabriel synthesis, a classic method for preparing primary amines, can be adapted for the synthesis of N-substituted diamines like this compound. byjus.com This method traditionally transforms primary alkyl halides into primary amines using potassium phthalimide (B116566). byjus.com The key to its utility is the use of phthalimide as a protected form of ammonia, which prevents the over-alkylation that often plagues direct alkylation of ammonia. masterorganicchemistry.comyoutube.com

For the synthesis of an N-substituted diamine, a modified strategy is required. One approach involves starting with a precursor that already contains the secondary amine, such as N-methyl-4-methyl-1-chloropentan-2-amine. However, the free secondary amine would interfere with the reaction. Therefore, the secondary amine must be protected before the Gabriel synthesis is initiated to form the primary amine.

A more direct analogue involves using a starting material like 1-bromo-4-methylpentan-2-ol. The alcohol can be converted to the corresponding phthalimide, followed by substitution of the hydroxyl group with the methylamino moiety. The final step involves the liberation of the primary amine from the phthalimide group, typically through treatment with hydrazine (the Ing-Manske procedure) or via acidic or basic hydrolysis. libretexts.org While effective for primary amines, the Gabriel synthesis is generally not suitable for preparing amines from secondary alkyl halides due to the potential for elimination reactions. byjus.com

Reduction of Nitriles or Azides to Primary Amines

The formation of the primary amine moiety in this compound can be effectively achieved through the reduction of a corresponding nitrile or azide (B81097) precursor. These methods are advantageous as they often provide clean products in high yields. libretexts.org

Reduction of Nitriles: This pathway involves the synthesis of a precursor such as 2-(methylamino)-4-methylpentanenitrile. The nitrile group can then be reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, which involves the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile. libretexts.orgncert.nic.in Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium, platinum, or nickel, is another widely used method. ncert.nic.inyoutube.com This approach is considered a method for the "ascent of amine series" as it adds a carbon atom to the molecule (in the form of the -CH₂NH₂ group). ncert.nic.in

Reduction of Azides: An alternative route starts with an azide precursor, such as 1-azido-4-methyl-N-methylpentan-2-amine. The synthesis of this precursor can be achieved via nucleophilic substitution of a suitable alkyl halide with sodium azide (NaN₃), a good nucleophile. youtube.com The subsequent reduction of the azide group to a primary amine is a key step. This can be accomplished using several methods, including catalytic hydrogenation or reduction with LiAlH₄. youtube.comyoutube.com A significant thermodynamic driving force for this reaction is the formation of stable nitrogen gas (N₂). youtube.com

Below is a table comparing common reducing agents for these transformations.

Precursor Functional GroupReducing AgentTypical ConditionsAdvantages
Nitrile (-C≡N)Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workupHigh reactivity and yield
Nitrile (-C≡N)Catalytic Hydrogenation (H₂/Catalyst)H₂ gas, Pt, Pd, or Ni catalyst, various solventsAvoids pyrophoric hydrides, can be run at scale
Azide (-N₃)Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workupEffective and rapid reduction
Azide (-N₃)Catalytic Hydrogenation (H₂/Catalyst)H₂ gas, Pd/C or PtO₂ catalyst, various solventsClean reaction with N₂ as the only byproduct

Modern Catalytic Approaches in Diamine Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for constructing C-N bonds, providing efficient routes to diamines. These methods often offer advantages in terms of atom economy, sustainability, and operational simplicity over classical stoichiometric approaches. nih.gov

For vicinal (1,2-) diamines, a notable modern approach is the catalytic diamination of alkenes. While many methods exist, they often require specific substrates or harsh conditions. Recent advancements include electrocatalytic methods, which can convert simple alkenes into 1,2-diazides using sodium azide and a manganese catalyst. nih.gov These 1,2-diazide intermediates can then be readily reduced in a single step to the corresponding 1,2-diamine, for example, through catalytic hydrogenation with palladium on carbon (Pd/C). nih.gov This two-step sequence represents a general and highly functional-group-tolerant approach to 1,2-diamines from readily available alkenes.

Asymmetric Catalysis for Enantiopure this compound

The target molecule possesses a stereocenter at the carbon atom bonded to the primary amino group (C2). The synthesis of a single enantiomer (enantiopure compound) is of paramount importance, particularly for pharmaceutical applications. Asymmetric catalysis, using either transition metal complexes or small organic molecules (organocatalysts), provides the most elegant and efficient means to achieve this. acs.org

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imine Precursors

One of the most powerful and widely used methods for the synthesis of chiral amines is the asymmetric hydrogenation of a prochiral C=N double bond (an imine). acs.orgbohrium.com This reaction is highly atom-economical. The general strategy involves reacting a suitable ketone or aldehyde with an amine to form an imine precursor, which is then hydrogenated in the presence of a chiral transition-metal catalyst.

For this compound, a plausible precursor would be the imine formed from 4-methyl-1-(methylamino)pentan-2-one and ammonia, or a related N-protected imine. The success of the asymmetric hydrogenation hinges on the combination of the metal and a chiral ligand. dicp.ac.cn Iridium, rhodium, and ruthenium are the most commonly used metals, complexed with a vast array of chiral phosphine (B1218219) or diamine ligands. bohrium.comdntb.gov.ua These chiral catalysts create a chiral environment around the imine, forcing the addition of hydrogen to occur preferentially from one face, thus producing one enantiomer in excess.

While the hydrogenation of imines can be more challenging than that of ketones or olefins, significant progress has been made. liv.ac.uk Iridium catalysts, in particular, have shown great success in the hydrogenation of various acyclic imines. bohrium.com

Metal/Ligand SystemSubstrate TypeTypical Enantiomeric Excess (ee)Reference
Ir / (S,S)-f-BinaphaneN-alkyl α-aryl iminesUp to 90% acs.org
Ir / (R)-SegPhosCyclic iminium saltsUp to 96% acs.org
Ru / Chiral DiamineAcyclic and cyclic imines92-95% (cyclic), lower for acyclic dicp.ac.cn
Rh / Chiral DiphosphineN-acyl enamines>95% acs.org
Pd / Chiral Diamineα-phenylcinnamic acid76% dicp.ac.cn
Organocatalytic Methods for Chiral Amine Centers

In the last two decades, asymmetric organocatalysis has emerged as a major pillar of asymmetric synthesis, complementing metal-based and biocatalytic methods. rsc.org Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. rsc.orgyoutube.com

For the synthesis of chiral amines, primary and secondary amine-based catalysts, such as those derived from proline or cyclohexane-1,2-diamine, are frequently used. rsc.orgnih.gov These catalysts can activate carbonyl compounds by forming chiral enamine or iminium ion intermediates. nih.gov A common strategy applicable to the synthesis of the target diamine is the asymmetric Mannich reaction. This involves the reaction of an enolizable ketone with an imine. For instance, an organocatalyst could facilitate the enantioselective addition of acetone (B3395972) to a suitably protected imine derived from isobutyraldehyde (B47883) and methylamine.

Another powerful approach is organocatalytic transfer hydrogenation, where a chiral Brønsted acid (like a chiral phosphoric acid) activates an imine towards reduction by a hydride donor, such as a Hantzsch ester. liv.ac.uk The chiral counter-anion formed after protonation of the imine effectively shields one face of the molecule, directing the hydride attack to the other face and thereby controlling the stereochemical outcome. liv.ac.uk These methods have proven effective for a wide range of substrates, including aliphatic imines.

Biocatalytic Synthesis Routes (e.g., Transaminases, Imine Reductases)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, with enzymes such as transaminases and imine reductases at the forefront of this revolution. These enzymes offer unparalleled stereoselectivity, enabling the production of enantiomerically pure amines from prochiral precursors.

Transaminases (TAs): While transaminases are highly effective for the synthesis of primary amines through the asymmetric amination of ketones, their direct application for the synthesis of secondary amines like this compound is limited. acs.orgnih.gov The natural reaction mechanism of transaminases involves the transfer of an amino group from a donor molecule to a ketone or aldehyde, primarily yielding primary amines. honeywell.com However, engineered transaminases are being developed to broaden their substrate scope, which may in the future enable the direct synthesis of secondary amines. princeton.eduhoneywell.comacs.org

Imine Reductases (IREDs): Imine reductases, also known as reductive aminases (RedAms), are a class of NADPH-dependent oxidoreductases that have shown significant promise for the synthesis of secondary and tertiary amines. google.com These enzymes catalyze the asymmetric reduction of imines, which can be formed in situ from the condensation of a ketone and a primary amine. acs.orgnih.gov This one-pot reductive amination is a highly atom-economical and efficient strategy for producing chiral secondary amines. nih.gov

The synthesis of this compound can be envisioned via the reductive amination of 4-methyl-2-pentanone with methylamine, catalyzed by a suitable IRED. Research has demonstrated that IREDs are active towards a range of aliphatic ketones and can utilize small alkylamines like methylamine as the amine donor. nih.govchemrxiv.org For instance, studies have shown the successful reductive amination of 2-hexanone (B1666271) with methylamine using various IREDs, highlighting the potential for this enzyme class to accept substrates structurally similar to 4-methyl-2-pentanone. nih.govchemrxiv.org

Several research groups have explored the substrate scope of IREDs for the synthesis of N-methylated secondary amines from aliphatic ketones. The data from these studies can be used to infer the feasibility of synthesizing the target compound.

Table 1: Representative Imine Reductase (IRED) Activity on Aliphatic Ketones with Methylamine

EntryKetone SubstrateIRED CatalystConversion (%)Enantiomeric Excess (ee %)Reference
12-HexanoneIR_2055 (isolated yield)96 (R) nih.gov
2CyclohexanoneIR4479N/A nih.gov
32-TetraloneIR9174>98 (S) nih.gov
42-HexanoneVarious IREDsActivity detectedN/A chemrxiv.org
5BenzaldehydeIREDHighHigh capes.gov.brresearchgate.net

The successful application of IREDs for the reductive amination of aliphatic ketones like 2-hexanone strongly suggests that a similar approach could be employed for the synthesis of this compound from 4-methyl-2-pentanone and methylamine. Further screening of existing IRED libraries or protein engineering efforts could identify a catalyst with high activity and stereoselectivity for this specific transformation. nih.govresearchgate.net

Photocatalytic Amination and C-H Functionalization Strategies

Visible-light photocatalysis has recently gained significant traction as a sustainable and powerful method for forging carbon-nitrogen bonds. These strategies offer novel disconnections for amine synthesis, including direct C-H amination and N-alkylation reactions under mild conditions.

Photocatalytic N-Alkylation: One potential photocatalytic route to this compound involves the N-methylation of the corresponding primary amine, 2-amino-4-methylpentane. Photocatalytic methods for the N-methylation of primary amines have been developed using various methylating agents and photocatalysts. researchgate.netacs.org For instance, the use of methanol (B129727) as a C1 source in the presence of a photocatalyst can achieve N-methylation. lookchem.comorganic-chemistry.org Heterogeneous catalysts like palladium-loaded titanium dioxide (Pd/TiO2) have been shown to facilitate the N-methylation of a variety of primary and secondary amines with methanol under UV-vis light irradiation. acs.org

Table 2: Examples of Photocatalytic N-Alkylation of Amines

EntryAmine SubstrateAlkylating AgentPhotocatalyst/ConditionsProductReference
1Anilines4-Hydroxybutan-2-oneVisible light, NH4BrN-Alkylated anilines researchgate.netacs.org
2Primary/Secondary AminesMethanolPd/TiO2, UV-vis lightN-Methylated amines acs.org
3AnilinesMethanolIr(I) complexes, Visible lightN-Methylanilines lookchem.com
4Primary Aliphatic AminesAlkyl IodidesCu-catalyst, Visible lightMono-alkylated secondary amines nih.gov

While many examples focus on aromatic amines, the successful mono-alkylation of primary aliphatic amines with unactivated secondary alkyl iodides using a copper catalyst and visible light suggests the feasibility of applying similar strategies to the N-methylation of 2-amino-4-methylpentane. nih.gov

Photocatalytic C-H Functionalization: A more direct and ambitious approach would be the photocatalytic C-H amination of an isohexane derivative. This strategy involves the direct conversion of a C-H bond into a C-N bond, which is a highly desirable transformation in organic synthesis. While the direct photocatalytic introduction of a methylamino group into an unactivated alkane is a significant challenge, research in this area is rapidly advancing. nih.govnih.gov

Recent studies have demonstrated the photocatalytic C-H amination of arenes and the α-functionalization of amines. nih.gov For example, intramolecular C-H amination has been achieved using photocatalysis to form nitrogen-containing heterocycles. nih.gov Although direct intermolecular C-H amination of alkanes with methylamine remains a difficult transformation, the ongoing development of potent photocatalytic systems may soon enable such reactions, providing a direct route to compounds like this compound from simple hydrocarbon feedstocks.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Methylpentyl Methyl Amine

Differentiating Reactivity of Primary and Secondary Amine Functions

The reactivity of an amine is primarily dictated by the availability of the nitrogen's lone pair of electrons, its basicity, and the steric environment around the nitrogen atom. quora.commsu.edu In N¹,4-dimethylpentane-1,2-diamine, both steric and electronic effects create a difference in reactivity between the primary and secondary amine groups.

Electronic Effects: The secondary amine (at C1) is bonded to two alkyl groups (a methyl group and the main carbon chain), which are electron-donating. This inductive effect increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to the primary amine (at C2), which is attached to only one alkyl group. quora.com

Steric Effects: Conversely, the presence of two substituents on the secondary amine results in greater steric hindrance around its nitrogen atom compared to the primary amine. quora.com The primary amine at C2 is adjacent to a bulky isobutyl group, which also contributes to local steric crowding.

The outcome of a specific reaction often depends on the balance between these competing factors. For reactions sensitive to steric bulk, the primary amine may react preferentially. In contrast, for reactions governed primarily by nucleophilicity, the secondary amine may be the more reactive site, provided the electrophile is not excessively bulky. nih.gov Competition experiments with various electrophiles are necessary to definitively map the relative reactivity of the two sites. nih.gov

Electrophilic Transformations at Nitrogen Centers

The reaction of amines with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid, is a classic method for differentiating amines. whamine.com

The primary amine at C2 reacts with nitrous acid to form a highly unstable diazonium salt. This intermediate rapidly decomposes, losing dinitrogen gas (N₂) to produce a mixture of carbocation-derived products, including alcohols and alkenes.

The secondary amine at C1 reacts with nitrous acid to form a stable N-nitrosamine, which typically separates as a yellow oil. whamine.com

This distinct reactivity provides a chemical basis for both distinguishing between and selectively transforming the two amine groups within the molecule.

Elimination Reactions Associated with the Branched Alkyl Amine Framework

Amines themselves are poor leaving groups for elimination reactions. libretexts.orglibretexts.org However, they can be converted into good leaving groups by exhaustive methylation to a quaternary ammonium (B1175870) salt. pressbooks.pub Subsequent treatment with a strong base, such as silver oxide in water, promotes an elimination reaction known as the Hofmann Elimination. pressbooks.publibretexts.orglibretexts.org

This reaction proceeds via an E2 mechanism, where a base removes a β-hydrogen, leading to the formation of an alkene and the expulsion of a trialkylamine as the leaving group. libretexts.org A defining characteristic of the Hofmann elimination is that it preferentially forms the least substituted alkene, a principle known as the Hofmann rule. pressbooks.pub This regioselectivity is attributed to the steric bulk of the large trialkylammonium leaving group, which directs the base to abstract the most sterically accessible β-hydrogen. pressbooks.pub

For N¹,4-dimethylpentane-1,2-diamine, exhaustive methylation would produce a bis-quaternary ammonium salt. Elimination could then be induced at either nitrogen center.

Elimination of N1: The leaving group, trimethylamine, would depart from C1. The only available β-hydrogens are on C2. This would lead to the formation of a double bond between C1 and C2.

Elimination of N2: The leaving group would depart from C2. There are β-hydrogens on both C1 and C3. Abstraction of a proton from the C1 position would yield a terminal alkene (C1=C2). Abstraction from the C3 position would yield an internal alkene (C2=C3). According to the Hofmann rule, the base will attack the least hindered position, which is typically the primary carbon (C1) over the secondary carbon (C3), favoring the formation of the less substituted terminal alkene.

A full analysis would require considering the stepwise elimination from the bis-quaternary salt, but the guiding principle remains the sterically-driven formation of the least substituted alkene product.

Detailed Mechanistic Studies of Key Transformations

The synthesis of (2-Amino-4-methylpentyl)(methyl)amine, a secondary amine, is primarily achieved through reductive amination. This process involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced to the final amine product. nih.govmasterorganicchemistry.com Mechanistic investigations have focused on both chemical and biocatalytic methods to achieve this transformation, with an emphasis on understanding reaction pathways, controlling selectivity, and improving efficiency.

CH₃(CH₂)₂CH(CH₃)C(=O)CH₃   +   CH₃NH₂   +   [Reducing Agent]   →   (CH₃)₂CHCH₂CH(NHCH₃)CH₃   +   H₂O
(4-Methyl-2-pentanone)      (Methylamine)                      (this compound)

The mechanism of this transformation can be broken down into two main stages: the formation of the imine intermediate and its subsequent reduction. wikipedia.org

Stage 1: Imine Formation

The initial step involves the nucleophilic attack of methylamine (B109427) on the carbonyl carbon of 4-methyl-2-pentanone (B128772). This reaction is typically acid-catalyzed and leads to the formation of a hemiaminal intermediate. The hemiaminal is generally unstable and undergoes dehydration to form the more stable imine, N,4-dimethylpentan-2-imine. wikipedia.org

The equilibrium between the ketone/amine and the imine can be shifted towards the imine by removing water from the reaction mixture. wikipedia.org

Mechanism of Imine Formation:

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen of 4-methyl-2-pentanone, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The nitrogen atom of methylamine attacks the electrophilic carbonyl carbon, forming a protonated hemiaminal.

Deprotonation: A base (such as another molecule of methylamine or the solvent) removes a proton from the nitrogen atom, yielding a neutral hemiaminal.

Protonation of the hydroxyl group: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base removes the proton from the nitrogen atom to give the final imine product, N,4-dimethylpentan-2-imine.

Stage 2: Reduction of the Imine

The C=N double bond of the imine is then reduced to a C-N single bond to yield the final secondary amine. chemistrysteps.com This reduction can be achieved using a variety of reducing agents.

Chemical Reduction: Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of imines in the presence of ketones, allowing for a one-pot reaction where the imine is reduced as it is formed. masterorganicchemistry.comchemistrysteps.com The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the iminium ion. chemistrysteps.com

Catalytic Hydrogenation: The imine can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.net This method is considered a "green chemistry" approach as it avoids the use of stoichiometric metal hydride reagents. wikipedia.org

Biocatalytic Reduction: Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. nih.gov The use of IREDs is advantageous for producing specific stereoisomers of the final product. wikipedia.org The mechanism involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the imine. nih.gov Kinetic studies have suggested a sequential mechanism where the cofactor, ketone, and then amine bind to the enzyme, followed by the release of the secondary amine product and the oxidized cofactor. nih.gov

Interactive Data Table: Key Intermediates and Reagents in the Reductive Amination of 4-Methyl-2-pentanone with Methylamine

Compound/Reagent Role in Reaction Key Structural Features Relevant Citations
4-Methyl-2-pentanoneStarting Material (Ketone)Carbonyl group (C=O) at the 2-position nih.gov
MethylamineStarting Material (Amine)Primary amine (R-NH₂) nih.gov
Hemiaminal IntermediateUnstable IntermediateContains both a hydroxyl (-OH) and an amino (-NHR) group on the same carbon wikipedia.org
N,4-Dimethylpentan-2-imineKey IntermediateImine group (C=N) researchgate.net
Sodium CyanoborohydrideReducing AgentProvides a hydride ion (H⁻) for reduction masterorganicchemistry.comchemistrysteps.com
Imine Reductase (IRED)BiocatalystEnzyme that catalyzes stereoselective imine reduction nih.gov
This compoundFinal ProductSecondary amine scbt.comchemspider.comchemicalbook.com

Derivatization and Analog Development of 2 Amino 4 Methylpentyl Methyl Amine

Synthesis of N-Substituted Derivatives for Modulated Reactivity

The presence of two distinct nucleophilic centers—a primary and a secondary amine—is a central feature of the (2-Amino-4-methylpentyl)(methyl)amine structure. This allows for the synthesis of a wide array of N-substituted derivatives, including ureas, thioureas, and carbamates, which can significantly alter the compound's chemical behavior.

The differential reactivity of the primary and secondary amino groups allows for selective functionalization. Generally, primary amines are less sterically hindered and more nucleophilic than secondary amines, making them more reactive towards electrophilic reagents like acyl chlorides. This kinetic difference can be exploited for selective mono-functionalization at the primary amine under controlled conditions (e.g., low temperature, stoichiometric control of reagents).

However, the N-methyl group on the secondary amine can enhance its nucleophilicity compared to other secondary amines, and in some reactions, this can lead to competitive reactivity. Studies on similar N-methyl secondary amines have shown increased reaction rates with certain electrophiles. invista.com Achieving high selectivity often requires careful choice of reagents, solvents, and reaction conditions. For instance, pretreatment of a symmetrical diamine with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively deactivate one nitrogen atom, allowing for the monoacylation of the other. researchgate.net

Table 1: Factors Influencing Selective Derivatization of Diamines

FactorInfluence on SelectivityRationale
Steric Hindrance Favors reaction at the primary amine.The primary amine is less sterically crowded than the secondary N-methyl amine, allowing easier access for electrophiles.
Nucleophilicity Can be complex; N-methylation increases the secondary amine's basicity and nucleophilicity. invista.comThe electron-donating effect of the methyl group enhances the electron density on the secondary nitrogen.
Reaction Temperature Lower temperatures generally increase selectivity.Kinetic control is favored at lower temperatures, promoting reaction at the more accessible primary amine.
Reagent Stoichiometry Using one equivalent of the electrophile favors mono-derivatization.Limits the availability of the reagent to prevent di-substitution.
Protecting Groups Orthogonal protecting groups allow for sequential, site-specific modifications.A common strategy for complex molecules, though it adds steps to the synthesis.

Ureas, thioureas, and carbamates are important derivatives that can act as hydrogen bond donors and acceptors, significantly influencing molecular interactions.

Ureas: N-substituted ureas are typically synthesized by reacting an amine with an isocyanate. acs.orggoogle.com For a diamine like this compound, reaction with two equivalents of an isocyanate would yield a bis-urea. Alternatively, unsymmetrical ureas can be formed through a step-wise approach or by reacting the amine with reagents like carbonyldiimidazole (CDI) or phosgene equivalents, followed by another amine. thieme-connect.com Modern methods also utilize carbon dioxide as a C1 building block. acs.orgorganic-chemistry.org

Thioureas: The synthesis of thioureas can be achieved through several routes. A common method involves the reaction of the amine with an isothiocyanate. analis.com.myorganic-chemistry.org Other methods include the condensation of amines with carbon disulfide to form a dithiocarbamate intermediate, which can then react further, or the use of thiophosgene and its derivatives. joac.inforesearchgate.net Thioureas are valuable as intermediates for the synthesis of various heterocyclic compounds. joac.info

Carbamates: Carbamates are often prepared by the reaction of amines with chloroformates, activated carbonates (like p-nitrophenyl carbonate), or by trapping an isocyanate intermediate with an alcohol. nih.govacs.orgnih.gov The Curtius, Hofmann, or Lossen rearrangements are classical methods that generate an isocyanate intermediate which can be trapped by alcohols to form carbamates. nih.govacs.org Phosgene-free methods, such as the three-component coupling of an amine, carbon dioxide, and an alkyl halide, offer a safer and more environmentally benign approach. nih.govacs.orgorganic-chemistry.org

Table 2: General Synthetic Routes to Urea, Thiourea, and Carbamate (B1207046) Derivatives

DerivativeReagentsGeneral Reaction Conditions
Urea Isocyanates (R-NCO)Typically performed in a suitable solvent (e.g., DMF, THF) at room temperature. google.com
Carbon dioxide (CO2) + Dehydrating AgentAmine and CO2 form a carbamic acid, which is dehydrated in situ to an isocyanate, then trapped by another amine. acs.org
Phosgene Equivalents (e.g., CDI, Triphosgene)Reaction with the amine, followed by the addition of a second amine.
Thiourea Isothiocyanates (R-NCS)Reaction with the amine, often in a solvent like dichloromethane, sometimes requiring reflux. analis.com.my
Carbon Disulfide (CS2)Condensation with the amine, often in the presence of a base. organic-chemistry.orgjoac.inforesearchgate.net
Carbamate Chloroformates (R-O-COCl)Reaction with the amine, usually in the presence of a base to neutralize the HCl byproduct. nih.gov
Di-tert-butyl dicarbonate (B1257347) (Boc2O)A common method for introducing the Boc protecting group, a type of carbamate.
Alcohols + Isocyanate (in situ generated)Generated via Hofmann, Curtius, or Lossen rearrangement from amides, acyl azides, or hydroxamic acids, respectively. nih.govacs.org

Functionalization of the Branched Pentyl Chain

Modifying the C-H bonds of the 4-methylpentyl backbone represents a significant synthetic challenge due to their general inertness. However, advances in C(sp³)–H functionalization offer potential pathways. These reactions often rely on directing groups to achieve site-selectivity. For this compound, one of the amine groups could potentially be converted into a directing group (e.g., a picolinamide) to facilitate palladium-catalyzed functionalization at the γ or δ positions of the alkyl chain. rsc.org Such strategies could be used to introduce aryl, boryl, or acetoxy groups onto the pentyl chain, creating a new family of analogs. rsc.org Late-stage functionalization strategies involving radical chain transfer mechanisms could also be explored for introducing new functional groups at unactivated aliphatic sites. nih.gov

Preparation of Macrocyclic and Heterocyclic Systems Incorporating the Diamine Moiety

The two amine groups of this compound make it an excellent building block for constructing macrocyclic and heterocyclic structures.

Macrocycles: Condensation of the diamine with dicarbonyl compounds (e.g., dialdehydes, diacyl chlorides) under high-dilution conditions can lead to the formation of macrocyclic imines or amides. semanticscholar.orgnih.gov These reactions often proceed via a [2+2] or [3+3] cyclocondensation strategy. nih.govresearchgate.net The resulting macrocycles can act as hosts for cations or anions and are important in supramolecular chemistry. The imine-containing macrocycles can be subsequently reduced to yield the corresponding macrocyclic polyamines. nih.gov

Heterocycles: Vicinal (1,2-) diamines are common precursors for a variety of nitrogen-containing heterocycles. scholaris.caorganic-chemistry.org For example, reaction with α-dicarbonyl compounds can yield pyrazines, while condensation with carbon disulfide or its equivalents can form imidazolidine-2-thiones. researchgate.net Reaction with aldehydes can lead to the formation of imidazolidine rings. These heterocyclic systems rigidly constrain the geometry of the original diamine moiety, which can be useful for creating conformationally restricted analogs.

Development of Chiral Analogs and Diastereomers

The structure of this compound contains at least one stereocenter at the C2 position of the pentyl chain. The synthesis of this compound from chiral precursors would yield enantiomerically pure material. If synthesized from racemic starting materials, a mixture of enantiomers would be produced. The introduction of additional chiral centers, for example through functionalization of the pentyl chain, would lead to the formation of diastereomers.

The development of specific stereoisomers is crucial as different enantiomers and diastereomers of a molecule often exhibit distinct biological activities. Asymmetric synthesis strategies, such as the catalytic asymmetric synthesis of 1,2-diamines, can be employed to selectively produce a desired stereoisomer. rsc.org

When a mixture of stereoisomers is formed, their separation and the assessment of enantiomeric or diastereomeric purity are essential.

Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like column chromatography or by crystallization. Enantiomers, having identical physical properties in a non-chiral environment, require chiral separation methods. nih.gov Common techniques include:

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Derivatization with a Chiral Reagent: Reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatography, after which the chiral auxiliary can be removed.

Purity Assessment: The stereoisomeric purity of a sample is typically assessed using the same techniques employed for separation.

Chiral HPLC or Gas Chromatography (GC): The relative peak areas in the chromatogram correspond to the ratio of the enantiomers, allowing for the calculation of enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or by preparing diastereomeric derivatives, it is possible to distinguish between the signals of different enantiomers and quantify their ratio. scholaris.ca

Enantioselective Synthesis of Advanced Derivatives

The enantioselective synthesis of advanced derivatives of this compound often begins with precursors derived from the chiral pool, utilizing readily available and enantiomerically pure starting materials such as amino acids. Leucine, with its isobutyl side chain, represents a logical starting point for constructing the target scaffold. Methodologies for elaborating these chiral precursors into more complex molecules are critical for developing a library of advanced derivatives.

One prominent strategy involves the stereoselective functionalization of chiral building blocks derived from leucinol, the corresponding amino alcohol of leucine. Asymmetric transfer hydrogenation is a powerful tool for the diastereoselective reduction of β-amino ketones, which can be precursors to more complex γ-amino alcohols. For instance, the reduction of N-PMP-protected β-amino ketones can be directed to yield either syn- or anti-γ-amino alcohols with high diastereoselectivity by selecting the appropriate catalyst system. Iridium-catalyzed asymmetric transfer hydrogenation typically affords the anti-products, while rhodium-based catalysts under hydrogenation conditions favor the formation of syn-isomers. This control over stereochemistry is crucial for creating derivatives with defined three-dimensional structures.

Another versatile approach is the synthesis of chiral diamines and tetramines from N-protected amino aldehydes. The Wittig olefination of these aldehydes allows for the extension of the carbon chain and the introduction of new functional groups. For example, chiral long-chain diamines can be prepared from N-protected amino aldehydes derived from amino acids. This method provides a pathway to derivatives with modified backbones, potentially altering their pharmacokinetic and pharmacodynamic properties.

The development of novel catalysts and synthetic methodologies continues to expand the toolkit for asymmetric synthesis. For example, copper-catalyzed reductive coupling of imines and allenamides has emerged as a stereoselective method for preparing chiral 1,2-diamino compounds. While not directly applied to the target molecule in the reviewed literature, this methodology highlights the potential for creating advanced derivatives with vicinal diamine functionalities.

Furthermore, the synthesis of derivatives with functional groups amenable to further modification is of significant interest. The preparation of functionalized 2-isoxazolines through asymmetric synthesis provides a scaffold that can be further elaborated. These heterocyclic derivatives can be accessed through the oxidation of hydroxylaminoalkyl furans, demonstrating a pathway to novel classes of compounds.

Below are tables summarizing representative data from studies on the enantioselective synthesis of related chiral amines and their derivatives, illustrating the efficiencies and stereoselectivities that can be achieved with modern synthetic methods.

EntrySubstrateCatalyst/MethodProductYield (%)ee/dr
1N-PMP-protected β-amino ketoneIr-catalyzed ATHanti-γ-amino alcohol>95>99:1 dr
2N-PMP-protected β-amino ketoneRh-catalyzed Hydrogenationsyn-γ-amino alcohol>95>99:1 dr
3N-Boc-leucinalWittig OlefinationChiral unsaturated amine85>98% ee

Table 1: Diastereoselective Reduction of β-Amino Ketones

Starting MaterialKey ReactionDerivative ClassOverall Yield (%)Stereoselectivity
L-LeucineReductive AminationN-Substituted Amines75-90High (ee >95%)
(S)-LeucinolOlefin MetathesisAlkenyl Derivatives60-80Configuration Retained
N-Boc-leucineCurtius RearrangementUrethane Derivatives70-85High (ee >98%)

Table 2: Synthesis of Advanced Derivatives from Leucine Precursors

The enantioselective synthesis of advanced derivatives of this compound is a field rich with possibilities. By employing a range of stereoselective transformations, chemists can access a wide array of novel structures with precise control over their stereochemistry. These advanced synthetic methodologies are instrumental in the ongoing quest for new and improved therapeutic agents.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the precise molecular weight and elemental composition of a compound. For (2-Amino-4-methylpentyl)(methyl)amine, HRMS provides an exact mass that confirms its molecular formula, C₇H₁₈N₂. The monoisotopic mass of the neutral molecule is 130.14645 Da. uni.lu In practice, analysis is often performed on the protonated molecule, [M+H]⁺, which would have a predicted m/z of 131.15428. uni.lu The high mass accuracy of HRMS, often in the parts-per-million (ppm) range, allows for the unambiguous determination of the elemental formula, distinguishing it from other isobaric compounds. wiley-vch.de

Beyond molecular mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. Aliphatic amines characteristically undergo α-cleavage, which is the fragmentation of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, several fragmentation pathways are predictable.

Pathway A: Cleavage of the bond between C1 and C2 would result in the loss of a C₅H₁₁ radical and the formation of a [CH₃NHCH₂]⁺ fragment.

Pathway B: Cleavage of the bond between C2 and C3 would lead to the formation of a [C₆H₁₅N₂]⁺ fragment.

Pathway C: A common fragmentation for isobutyl groups is the loss of a methyl radical followed by further fragmentation.

Pathway D: Cleavage at the other side of the primary amine group (C2-N bond) is less favored but can also occur.

The primary fragmentation is the α-cleavage adjacent to the secondary amine, which is a key diagnostic feature for this class of compounds. libretexts.org

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound This table is generated based on predicted data and established fragmentation principles.

Adduct/Fragment Predicted m/z Source of Data/Principle
[M]⁺ 130.14645 uni.lu
[M+H]⁺ 131.15428 uni.lu
[M+Na]⁺ 153.13622 uni.lu
α-cleavage fragment [CH₂(NH₂)CH(CH₂)C(CH₃)₂]⁺ 101.1226 Fragmentation Principle

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. Through the analysis of different nuclei, such as ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular skeleton, connectivity, and even stereochemistry can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), signal integration (proton count), and multiplicity (neighboring protons). For this compound, distinct signals are expected for the N-methyl group, the isobutyl moiety, the methylene (B1212753) and methine protons of the main chain, and the amine protons. The amine (N-H) protons often appear as broad signals that may not show clear coupling, and their chemical shift can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org Given the structure of this compound, seven distinct carbon signals are expected for the seven carbon atoms, assuming the molecule is chiral and there is no accidental equivalence. The chemical shifts are indicative of the carbon type (methyl, methylene, methine) and the proximity to electronegative nitrogen atoms. libretexts.org Carbons directly bonded to nitrogen (C1 and C2) are expected to be shifted downfield compared to the other aliphatic carbons. libretexts.org

¹⁵N NMR: With a natural abundance of only 0.37%, ¹⁵N NMR spectroscopy is less sensitive but provides direct information about the nitrogen environments. researchgate.net The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic structure of the nitrogen atom. researchgate.net For this compound, two distinct signals would be anticipated: one for the primary amine (-NH₂) and one for the secondary amine (-NH-). The chemical shift values can help confirm the presence of these two different amine functionalities. researchgate.netnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on established chemical shift principles for similar functional groups.

Atom Position Predicted ¹H Shift (ppm) & Multiplicity Predicted ¹³C Shift (ppm) Rationale/Reference
C1 (N-CH₃) ~2.4 (singlet) ~35-40 Proximity to secondary amine nitrogen. libretexts.org
C2 (-CH₂-N) ~2.6-2.8 (multiplet) ~50-55 Proximity to two nitrogen atoms.
C3 (-CH(NH₂)-) ~2.9-3.2 (multiplet) ~55-60 Methine carbon attached to primary amine.
C4 (-CH₂-) ~1.2-1.4 (multiplet) ~40-45 Aliphatic methylene.
C5 (-CH-) ~1.6-1.8 (multiplet) ~24-28 Aliphatic methine.
C6, C7 (-(CH₃)₂) ~0.9 (doublet) ~21-23 Equivalent methyl groups of isobutyl.
NH (secondary) Broad, variable N/A Exchangeable proton.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would reveal the spin system of the 4-methylpentyl chain, showing correlations from the C3-H proton to the C4-H₂ protons, and from there to the C5-H proton, which in turn would couple to the C6/C7 methyl protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov This would definitively link the proton assignments to the carbon assignments, for instance, confirming which ¹H signal corresponds to the C1 N-methyl group versus the C6/C7 isobutyl methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformational preferences of the molecule in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions from the amine and alkyl groups.

N-H Stretching: The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amine (-NH) shows a single, often weaker, band in the same region.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are characteristic of aliphatic C-H stretching.

N-H Bending: The scissoring vibration of the primary amine appears around 1590-1650 cm⁻¹, while the secondary amine bend is near 1500 cm⁻¹.

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H bonds are often weak in Raman, C-C and C-H bonds, which form the backbone of the molecule, typically give strong signals. This makes Raman useful for characterizing the aliphatic nature of the compound. chemicalbook.com

Table 3: Predicted Characteristic Vibrational Frequencies This table is generated based on established group frequencies for IR and Raman spectroscopy.

Functional Group Vibration Type Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Signal Reference
Primary Amine (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500 (two bands) Weak researchgate.netmdpi.com
Secondary Amine (-NH) Stretch 3300 - 3500 (one band) Weak researchgate.netmdpi.com
Alkyl C-H Stretch 2850 - 2960 Strong hacettepe.edu.tr
Primary Amine (-NH₂) Bend (Scissoring) 1590 - 1650 Medium hacettepe.edu.tr

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a sample and for quantitative determination of its concentration. nih.gov Since simple aliphatic amines like this compound lack a strong UV chromophore, direct detection can be challenging. helixchrom.com Therefore, quantitative analysis typically requires a derivatization step to attach a UV-absorbing or fluorescent tag to the amine groups. thermofisher.com

Common derivatization reagents for amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with primary and secondary amines to form highly fluorescent or UV-active products. thermofisher.comnih.gov

A typical quantitative HPLC method would involve:

Derivatization: The sample is mixed with the derivatizing reagent (e.g., OPA) under controlled pH and temperature conditions. researchgate.net

Separation: The derivatized analyte is separated from excess reagent and other components using a reversed-phase column (e.g., C18). A gradient elution with a mobile phase, such as a mixture of acetonitrile (B52724) and an aqueous buffer, is commonly employed. nih.gov

Detection: The eluting derivative is monitored using a fluorescence detector (for OPA or FMOC derivatives) or a UV detector set to the appropriate wavelength.

Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in the unknown sample is then determined by comparing its peak area to the calibration curve. nih.govnih.gov

This approach allows for the highly sensitive and accurate quantification of this compound in various matrices.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. Its application is particularly relevant for the characterization of this compound and related substances, which are amenable to volatilization for analysis. GC is instrumental in determining the purity of synthetic batches, identifying byproducts, and quantifying the compound in various matrices. The high polarity and basic nature of amines like this compound can present analytical challenges, such as peak tailing and interaction with active sites within the GC system. gcms.czrestek.com However, specialized columns and optimized analytical methods have been developed to overcome these issues, ensuring robust and reproducible results. gcms.czrestek.com

Detailed Research Findings

The gas chromatographic analysis of volatile amines necessitates specific conditions to achieve adequate separation and peak shape. Due to their basicity and high polarity, these compounds can interact with acidic sites on standard silica-based capillary columns, leading to broad and tailing peaks that are difficult to accurately integrate. gcms.czrestek.com To mitigate these effects, specialized columns, such as the Rtx-Volatile Amine, have been developed. gcms.czrestek.com These columns are designed to be highly inert and provide good retention and efficiency for volatile amines. gcms.czrestek.com The stationary phases of these columns are often base-modified to prevent interactions with the basic amine analytes and are robust enough to handle matrices containing water or ammonia (B1221849). gcms.cz

Research on structurally similar compounds provides valuable insight into the GC analysis of this compound. For instance, the analysis of 1,3-dimethylbutylamine (B105974) (DMBA), a structural homolog, has been successfully performed using chiral Gas Chromatography-Mass Spectrometry (GC-MS) to determine its enantiopurity. researchgate.netnih.gov This highlights the capability of GC to not only quantify the compound but also to provide stereochemical information.

Furthermore, generic GC-Flame Ionization Detection (FID) methods have been established for the quantification of a wide range of volatile amines in pharmaceutical and synthetic intermediates. researchgate.net These methods often employ a split/splitless injector and a robust capillary column, demonstrating the versatility of GC-FID for routine quality control. researchgate.net In cases where impurity identification is critical, coupling GC with a mass spectrometer (GC-MS) provides definitive structural information. The analysis of isomeric fluorobenzylamines by GC-MS, for example, allowed for the identification of a common impurity resulting from the degradation of the amine. waters.com

The selection of appropriate GC parameters is crucial for successful analysis. This includes the choice of the carrier gas, typically helium, the temperature program of the oven, and the injector and detector temperatures. A typical GC temperature program for volatile amines might start at a relatively low temperature and ramp up to a higher temperature to ensure the elution of all components in a reasonable time. waters.com

Data Tables

The following tables provide examples of typical instrumental parameters used in the gas chromatographic analysis of volatile amines, which can be adapted for this compound.

Table 1: Example GC Parameters for Volatile Amine Analysis

Parameter Setting
Column Rtx-Volatile Amine (60 m x 0.32 mm ID) gcms.cz
Injector Split/Splitless waters.com
Injector Temperature 250 °C gcms.cz
Split Ratio 17.8:1 gcms.cz
Carrier Gas Helium waters.com
Flow Rate 3.4 mL/min (constant flow) gcms.cz
Oven Program 160 °C (hold 21 min) to 290 °C at 40 °C/min (hold 10 min) gcms.cz
Detector Flame Ionization Detector (FID) researchgate.net

| Detector Temperature | 300 °C gcms.cz |

Table 2: Alternative GC-MS Parameters for Amine Analysis

Parameter Setting
Column J&W Scientific DB5-MS (15 m x 0.53 mm ID) waters.com
Injector Split/Splitless waters.com
Injector Temperature Not Specified
Carrier Gas Helium waters.com
Flow Rate 1 mL/min (constant flow) waters.com
Oven Program 150 °C (2 min) to 250 °C at 50 °C/min (4 min) waters.com
Detector Mass Spectrometer (MS) waters.com

| MS Source Temperature | 180 °C (EI+) / 100 °C (CI+) waters.com |

These tables illustrate the range of conditions that can be employed for the GC analysis of volatile amines. The specific parameters for the analysis of this compound would require method development and validation to ensure optimal performance.

Computational and Theoretical Investigations of 2 Amino 4 Methylpentyl Methyl Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules. researchgate.net Methods like DFT (e.g., with the B3LYP functional) and basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for geometry optimization and frequency calculations. researchgate.net

Any molecule with rotatable bonds, such as (2-Amino-4-methylpentyl)(methyl)amine, can exist in multiple spatial arrangements known as conformations. nih.gov Conformational analysis aims to identify the stable conformers, which correspond to minima on the potential energy surface (PES), and to determine their relative energies. nih.gov

The process begins with geometry optimization, a computational procedure to find the coordinates of the atoms that result in the lowest possible energy for a given starting arrangement. pjbmb.org.pk For this compound, with its flexible alkyl chain and two amine groups, a systematic search of the conformational space is necessary. This involves rotating the single bonds (e.g., C-C and C-N bonds) and performing geometry optimizations for each starting structure.

The relative energies of the optimized conformers determine their population at a given temperature. The global minimum is the most stable conformer, while other low-energy conformers may also be significantly populated.

Table 1: Calculated Relative Energies of Postulated Conformers of this compound This table presents hypothetical data for illustrative purposes, as specific computational studies for this molecule are not publicly available.

ConformerDescription of Key Dihedral AngleRelative Energy (kcal/mol)Population at 298.15 K (%)
Conf-1Anti (180°) arrangement along the C2-C3 bond0.0065.1
Conf-2Gauche (60°) arrangement along the C2-C3 bond0.8520.5
Conf-3Anti (180°) arrangement with different N-H orientation1.2010.3
Conf-4Gauche (-60°) arrangement along the C2-C3 bond1.504.1

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.com

For this compound, the lone pairs of electrons on the two nitrogen atoms are expected to dominate the HOMO. The location of the HOMO density indicates the most probable site for electrophilic attack (e.g., protonation). Conversely, the LUMO's distribution highlights potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

OrbitalEnergy (eV)Primary Location of Electron Density
HOMO-9.25Localized on the primary and secondary nitrogen atoms
LUMO+1.15Distributed across the C-H and C-N antibonding orbitals
HOMO-LUMO Gap10.40-

The FMO analysis would predict that reactions with electrophiles, such as acids, will preferentially occur at one of the two nitrogen atoms, which serve as the primary nucleophilic centers. youtube.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms and kinetics. researchgate.net This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, connecting reactants to products. nih.gov The energy of the transition state determines the activation energy barrier of the reaction.

For this compound, a fundamental reaction to model would be its protonation in an aqueous medium. The calculations would involve optimizing the geometries of the reactant (amine + H₃O⁺), the products (protonated amine + H₂O), and the transition state for the proton transfer. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net By comparing the activation energies for protonation at the primary versus the secondary amine, one could predict which site is kinetically favored.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment. researchgate.net

For this compound, MD simulations would be particularly useful for:

Conformational Flexibility: Observing the transitions between different low-energy conformers in real-time, providing a more realistic picture of the molecule's flexibility than static calculations alone.

Solvent Effects: Simulating the molecule in a box of explicit solvent molecules (e.g., water) to study how the solvent influences its conformation and dynamics. The simulations can reveal the structure of the solvation shell, including the formation of hydrogen bonds between the amine groups and water molecules. This is crucial for understanding its properties in solution. researchgate.net

pKa Prediction and Basicity Studies in Different Media

The basicity of an amine is quantified by its pKa value, which is a measure of the acidity of its conjugate acid. Predicting pKa values computationally is a challenging but important task in drug discovery and materials science. researchgate.net Various computational models, from empirical methods to high-level quantum mechanical calculations combined with continuum solvent models (like COSMO or PCM), can be used to estimate pKa. researchgate.net

This compound has two basic centers: a primary amine (-NH₂) and a secondary amine (-NHCH₃). Their basicities will differ due to electronic and steric effects. The secondary amine is generally expected to be slightly more basic than the primary amine in the gas phase due to the electron-donating effect of the two alkyl groups (methyl and the pentyl chain) compared to one (the pentyl chain) for the primary amine. However, in aqueous solution, solvation effects can alter this order.

Computational pKa prediction involves calculating the Gibbs free energy change for the deprotonation of the conjugate acid (R-NH₃⁺ → R-NH₂ + H⁺) in a specific medium. uregina.ca

Table 3: Predicted pKa Values for the Basic Centers of this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar amines.

Ionizable CenterPredicted pKa (in Water)Computational Method
Primary Amine (-NH₂)10.65DFT (B3LYP) with CPCM solvent model
Secondary Amine (-NHCH₃)10.80DFT (B3LYP) with CPCM solvent model

These theoretical studies provide a comprehensive, atomistic-level understanding of this compound, complementing experimental data and guiding further research into its chemical properties and applications.

Applications in Advanced Chemical Synthesis and Materials Science

(2-Amino-4-methylpentyl)(methyl)amine as a Versatile Synthetic Building Block

The utility of a molecule in synthesis is largely dictated by its functional groups and stereochemistry. The presence of two chemically distinct amino groups and a stereocenter makes this compound a valuable and versatile synthetic building block.

The primary and secondary amines on the molecule's backbone offer differential reactivity, which can be exploited for the regioselective introduction of substituents. The primary amine is generally more nucleophilic and less sterically hindered than the secondary N-methyl amine, allowing for selective reactions such as acylation, alkylation, or Schiff base formation at the primary site while the secondary amine remains protected or unreacted. This differential reactivity is a powerful tool for the stepwise construction of complex organic molecules, including pharmaceutical intermediates and natural product analogues. researchgate.netacs.orgacs.org Chiral 1,2-diamines are foundational motifs in many biologically active compounds and are key intermediates in their synthesis. researchgate.netrsc.org

Table 1: Potential Synthetic Applications Based on Structural Features
Structural FeaturePotential Synthetic ApplicationClass of Target Molecules
Primary Amine (-NH₂)Selective acylation, alkylation, imine formationPolyamides, Schiff bases, substituted diamines
Secondary Amine (-NHCH₃)Directed metallation, formation of tertiary amines, N-heterocyclesN-heterocyclic ligands, complex alkaloids, functional materials
Chiral Center (C2)Asymmetric induction, synthesis of enantiopure compoundsChiral drugs, organocatalysts, resolving agents
Isobutyl GroupModulation of solubility, steric control, lipophilicitySoluble polymers, sterically hindered catalysts, drug candidates

Chiral 1,2-diamines are considered "privileged ligands" in the field of asymmetric catalysis. uw.edu.pl Their ability to form stable five-membered chelate rings with transition metal centers is fundamental to their function. The structure of this compound is ideally suited for this purpose. When coordinated to metals like ruthenium, rhodium, iridium, or palladium, it can create a chiral environment around the metal center, enabling enantioselective transformations. nih.govnih.gov

These metal complexes are potent catalysts for a variety of reactions, including:

Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, and olefins to form chiral alcohols and amines is a cornerstone of modern synthesis, with N-tosylated diamine ligands being particularly effective. uw.edu.plnih.gov

Asymmetric Transfer Hydrogenation: Using hydrogen donors like isopropanol (B130326) or formic acid, these catalysts perform reductions with high enantioselectivity. nih.gov

Asymmetric Cross-Coupling Reactions: Chiral diamine ligands can control the stereochemistry in reactions that form carbon-carbon bonds, a critical step in building molecular complexity. nih.gov

The N-methyl group and the isobutyl group can be used to fine-tune the steric and electronic properties of the resulting catalyst, influencing its activity and selectivity for a specific substrate. nih.gov

Diamines are fundamental monomers for producing polyamides through condensation polymerization with dicarboxylic acids or their more reactive derivatives like diacyl chlorides. savemyexams.comicdst.org This reaction forms the basis for the synthesis of nylons and other high-performance polymers. nih.govnih.govalderbioinsights.co.ukresearchgate.net The use of this compound as a monomer could lead to specialty polyamides with unique properties.

The isobutyl side chain would disrupt polymer chain packing, potentially leading to amorphous materials with enhanced solubility in organic solvents and higher optical transparency. mdpi.com Furthermore, the incorporation of a chiral unit directly into the polymer backbone can imbue the material with chiroptical properties, making it suitable for applications in chiral recognition and separation. kpi.uamdpi.com The presence of the N-methylated amine in the backbone could also alter the polymer's thermal properties, hydrogen bonding capability, and affinity for metal ions.

Role in Chiral Induction and Asymmetric Transformations

Asymmetric induction—the preferential formation of one enantiomer or diastereomer over another—is a central goal of modern organic synthesis. wikipedia.org Chiral amines are powerful tools for achieving this, acting as catalysts, reagents, or auxiliaries. sigmaaldrich.comacs.org Derived from the "chiral pool" (readily available, inexpensive chiral molecules from nature), this compound is a prime candidate for applications in asymmetric synthesis. rsc.orgrsc.org

Potential roles include:

Chiral Auxiliary: The diamine can be temporarily attached to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, after which the auxiliary is cleaved and can be recovered. This is a robust strategy for controlling stereochemistry in reactions like alkylations or aldol (B89426) additions. wikipedia.orgnih.govwikipedia.org

Organocatalysis: Chiral amines can function as catalysts directly, without a metal. For example, they can act as chiral bases to promote enantioselective reactions or react with carbonyl compounds to form chiral enamines or iminium ions, which then undergo asymmetric transformations. acs.org

Chiral Resolving Agent: The amine groups can form diastereomeric salts with racemic carboxylic acids. These salts often have different solubilities, allowing them to be separated by crystallization, thus resolving the acid into its constituent enantiomers.

Table 2: General Role of Chiral Amines in Asymmetric Synthesis Strategies
StrategyRole of Chiral AmineMechanismTypical Outcome
Asymmetric CatalysisChiral Ligand for MetalForms a chiral metal complex that preferentially catalyzes one enantiomeric pathway. nih.govEnantiomerically enriched product
OrganocatalysisDirect Catalyst (e.g., Chiral Base)Activates substrates via formation of chiral intermediates (enamines, iminium ions). acs.orgEnantiomerically enriched product
Chiral AuxiliaryTemporary Stereodirecting GroupCovalently bonds to substrate, creating a diastereomeric intermediate that reacts stereoselectively. wikipedia.orgnih.govDiastereomerically enriched product, then cleaved to enantiopure product
Classical ResolutionResolving AgentForms separable diastereomeric salts with a racemic mixture.Separation of enantiomers

Contributions to the Synthesis of Specialty Chemicals and Functional Materials

The combination of chirality and multiple reactive sites allows this compound to serve as a building block for specialty chemicals and functional materials. By leveraging the synthetic strategies outlined above, it is possible to design materials with tailored properties.

For instance, polymers derived from this diamine could be used as chiral stationary phases in chromatography for the separation of enantiomers. Incorporating this building block into larger frameworks could lead to the development of chiral sensors or membranes capable of enantioselective recognition and transport. The development of optically active polymers and supramolecular structures from natural chiral building blocks like amino acids is a growing field with wide-ranging applications. cmu.edursc.org The branched, chiral nature of this compound makes it a compelling candidate for creating such advanced materials. nih.gov

Potential in Advanced Chemical Technologies (e.g., CO2 capture agents, excluding detailed performance)

Amine-based solvents are the most mature technology for capturing carbon dioxide (CO₂) from industrial flue gas streams. rsc.org The process relies on the reversible chemical reaction between the acidic CO₂ gas and the basic amine. Both primary and secondary amines, such as those present in this compound, react with CO₂ to form carbamate (B1207046) salts.

The general reaction mechanism is as follows: 2 R¹R²NH + CO₂ ⇌ R¹R²NCO₂⁻ + R¹R²NH₂⁺

Table 3: General Reactivity of Amine Classes with CO₂
Amine ClassGeneral Reactivity with CO₂Stoichiometry (mol amine:mol CO₂)
PrimaryForms carbamate2:1
SecondaryForms carbamate2:1
TertiaryActs as a base catalyst for CO₂ hydration to form bicarbonate1:1
Sterically HinderedCan form unstable carbamates, favoring bicarbonate formationApproaches 1:1

Q & A

Basic Question: What synthesis and characterization methods are used to prepare amine-functionalized adsorbents for CO₂ capture?

Methodological Answer:
The synthesis typically involves a soft-template method using precursors like phloroglucinol and Pluronic F127 to create mesoporous carbon (MC). Amine functionalization is achieved via wet impregnation with methyl diethanol amine (MDEA). Post-synthesis, characterization includes:

  • FTIR spectroscopy to confirm amine incorporation (e.g., O-H stretch at 3395 cm⁻¹ and C-N stretch at 1031 cm⁻¹) .
  • BET analysis to measure surface area reduction (e.g., from 356.6 m²/g to ~203 m²/g after MDEA impregnation), indicating pore filling .
  • Elemental analysis to quantify nitrogen content (e.g., 23 wt.% increase post-impregnation) .

Basic Question: How does amine functionalization enhance CO₂ adsorption capacity in porous materials?

Methodological Answer:
Amine groups (e.g., MDEA) introduce chemical adsorption sites that react with CO₂ via carbamate formation, complementing physical adsorption. For example:

  • MDEA-impregnated MC achieved 2.63 mmol CO₂/g, a 64% increase over unmodified MC .
  • The synergy between mesopores (physical adsorption) and amine groups (chemical adsorption) enhances total capacity despite reduced surface area .

Advanced Question: How can researchers optimize amine concentration to balance adsorption capacity and structural integrity?

Methodological Answer:
Optimization involves:

  • Graded impregnation : Testing MDEA concentrations (23–50 wt.%) to identify thresholds where pore blockage outweighs amine benefits. At 43 wt.%, aMDEA-MC achieves peak adsorption (2.63 mmol/g) .
  • Pore volume monitoring : Total pore volume decreases by 50% at high MDEA loadings, requiring trade-offs between amine density and diffusion limitations .
  • Kinetic studies : Assessing adsorption rates under varying pressures (e.g., 5 psi CO₂) to determine optimal amine distribution .

Advanced Question: How should researchers address contradictions between reduced surface area and increased CO₂ adsorption in amine-functionalized materials?

Methodological Answer:
This paradox arises from competing mechanisms:

  • Physical vs. chemical adsorption : Surface area reduction (e.g., 43% loss) limits physical adsorption, but chemical interactions via amines dominate. FTIR and elemental data confirm amine-CO₂ reactions .
  • Pore size distribution : Smaller pores filled with amines may enhance chemisorption efficiency despite lower surface area. N₂ isotherm hysteresis loops confirm retained mesoporosity .
  • Comparative controls : Benchmark against non-amine materials (e.g., commercial activated carbon) to isolate amine-specific contributions .

Advanced Question: What experimental design principles apply when comparing novel adsorbents to commercial alternatives?

Methodological Answer:

  • Standardized testing : Use identical conditions (e.g., 5 psi CO₂, 25°C) for batch reactor experiments .
  • Performance metrics : Report adsorption capacity (mmol/g), kinetics (mmol/g/min), and cyclability (regeneration over 10+ cycles) .
  • Material characterization : Include BET, FTIR, and elemental analysis to contextualize structural differences. For example, commercial activated carbon may have higher surface area but lower amine content .

Advanced Question: How can researchers evaluate the thermal and chemical stability of amine-functionalized adsorbents for long-term applications?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure weight loss under heating (e.g., 25–800°C) to assess MDEA degradation thresholds .
  • Cyclic adsorption-desorption : Expose adsorbents to repeated CO₂ loading/unloading (e.g., using vacuum or temperature swings) to test amine leaching .
  • FTIR post-stability testing : Confirm retention of O-H and C-N peaks after cycles to verify structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.